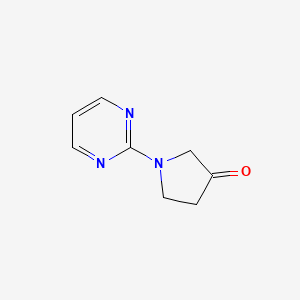
1-(Pyrimidin-2-yl)pyrrolidin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyrrolidinone, 1-(2-pyrimidinyl)- is a heterocyclic organic compound with the molecular formula C8H9N3O. It is characterized by a pyrrolidinone ring fused with a pyrimidinyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidinone, 1-(2-pyrimidinyl)- typically involves the reaction of pyrrolidinone with pyrimidine derivatives under specific conditions. One common method includes the use of a base to facilitate the nucleophilic substitution reaction between the pyrrolidinone and the pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would include optimization of reaction parameters such as temperature, pressure, and the use of catalysts to increase yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Pyrrolidinone, 1-(2-pyrimidinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of pyrrolidinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the pyrimidinyl group, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the pyrimidinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidinone derivatives with additional oxygen functionalities, while substitution reactions can produce a wide range of pyrimidinyl-substituted compounds .
Aplicaciones Científicas De Investigación
3-Pyrrolidinone, 1-(2-pyrimidinyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound may be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 3-Pyrrolidinone, 1-(2-pyrimidinyl)- involves its interaction with specific molecular targets in biological systems. The pyrimidinyl group can interact with nucleic acids and proteins, potentially inhibiting or modulating their functions. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory activities .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Aminophenyl)-2-pyrrolidinone
- 4-(1-Pyrrolidinylcarbonyl)-2-pyridinamine
- 2-(1-Pyrrolidinyl)-4-pyrimidinecarbaldehyde
Uniqueness
3-Pyrrolidinone, 1-(2-pyrimidinyl)- is unique due to its specific combination of a pyrrolidinone ring and a pyrimidinyl group. This structure provides distinct chemical and biological properties that are not found in other similar compounds.
Propiedades
Número CAS |
956723-06-1 |
|---|---|
Fórmula molecular |
C8H9N3O |
Peso molecular |
163.18 g/mol |
Nombre IUPAC |
1-pyrimidin-2-ylpyrrolidin-3-one |
InChI |
InChI=1S/C8H9N3O/c12-7-2-5-11(6-7)8-9-3-1-4-10-8/h1,3-4H,2,5-6H2 |
Clave InChI |
CTIGGCZQCFQABR-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1=O)C2=NC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


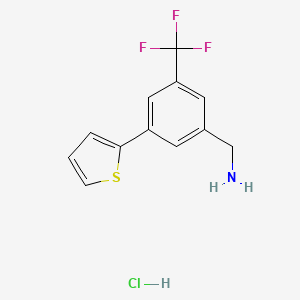



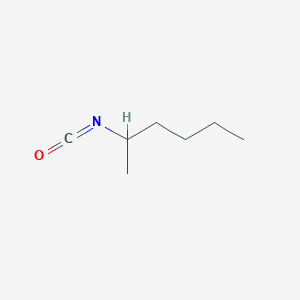



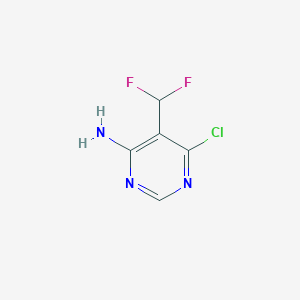
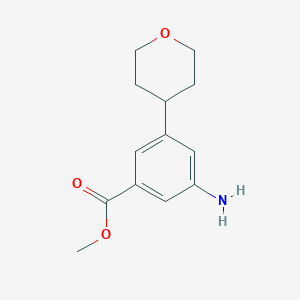
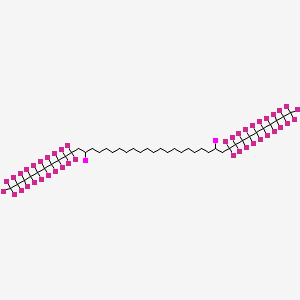
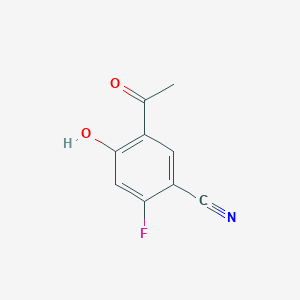
![2-[(4-Bromo-phenyl)-(2-hydroxy-ethyl)-amino]-ethanol](/img/structure/B12082735.png)

